Cefquinome -

Cefquinome

Catalog Number: EVT-1575990
CAS Number:
Molecular Formula: C23H24N6O5S2
Molecular Weight: 528.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cefquinome is a semisynthetic, broad-spectrum, fourth-generation aminothiazolyl cephalosporin with antibacterial activity. Cefquinome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Source

Cefquinome is synthesized from 7-aminocephalosporanic acid or cefotaxime as starting materials. These precursors undergo various chemical reactions to yield cefquinome sulfate, which is the active form used therapeutically. The synthesis process typically involves modifications to enhance the compound's antibacterial properties and pharmacokinetic profile.

Classification

Cefquinome belongs to the class of beta-lactam antibiotics, specifically categorized under cephalosporins. It is characterized by its ability to inhibit bacterial cell wall synthesis, leading to cell lysis and death. This mechanism makes it effective against a variety of bacterial pathogens.

Synthesis Analysis

Methods

The synthesis of cefquinome typically involves several key steps:

  1. Starting Materials: The process begins with 7-aminocephalosporanic acid or cefotaxime.
  2. Chemical Modifications: These precursors undergo acylation reactions to introduce specific side chains that enhance antibacterial activity.
  3. Formation of Cefquinome Sulfate: The final product is often converted into its sulfate form for improved solubility and stability.

Technical Details

The synthesis can be optimized through various methods, including solid-phase synthesis and liquid-phase reactions, depending on the desired yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of cefquinome produced.

Molecular Structure Analysis

Structure

Cefquinome has a complex molecular structure characterized by a beta-lactam ring fused to a dihydrothiazine ring. Its chemical formula is C17_{17}H18_{18}N4_{4}O5_{5}S, indicating the presence of multiple functional groups that contribute to its biological activity.

Data

  • Molecular Weight: 378.41 g/mol
  • Molecular Formula: C17_{17}H18_{18}N4_{4}O5_{5}S
  • Structural Features: The beta-lactam ring is crucial for its antibacterial action, while the side chains influence its pharmacokinetics and spectrum of activity.
Chemical Reactions Analysis

Reactions

Cefquinome undergoes various chemical reactions during its synthesis and metabolism:

  1. Acylation Reactions: These are critical for modifying the beta-lactam structure to enhance antibacterial properties.
  2. Hydrolysis: In biological systems, cefquinome can be hydrolyzed, affecting its efficacy and duration of action.
  3. Interaction with Bacterial Enzymes: Cefquinome binds to penicillin-binding proteins (PBPs) in bacteria, inhibiting cell wall synthesis.

Technical Details

The stability of cefquinome can be affected by pH and temperature, necessitating careful consideration during storage and formulation development.

Mechanism of Action

Process

Cefquinome exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins, disrupting the cross-linking of peptidoglycan layers in bacterial cell walls.

Data

  • Target Proteins: Penicillin-binding proteins (PBPs)
  • Effect on Bacteria: Leads to cell lysis and death, particularly effective against both Gram-positive and Gram-negative bacteria.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cefquinome is typically a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents, which aids in its formulation for veterinary use.

Chemical Properties

  • Stability: Cefquinome is stable under acidic conditions but may degrade under alkaline conditions.
  • pKa Values: The pKa values indicate its ionization state at physiological pH, influencing absorption and distribution.
Applications

Cefquinome is primarily used in veterinary medicine for treating bacterial infections in livestock. Its applications include:

  • Treatment of Respiratory Infections: Effective against pathogens causing respiratory diseases in cattle.
  • Control of Mastitis: Utilized in dairy cows to treat mastitis caused by susceptible bacterial strains.
  • Poultry Health Management: Employed to control infections like colibacillosis in poultry.
Introduction to Cefquinome

Chemical Structure and Classification as a Fourth-Generation Cephalosporin

Cefquinome (chemical name: (6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrogensulfate) has the molecular formula C23H26N6O9S3 and a molecular weight of 626.67 g/mol [2] [9]. Its core structure contains the characteristic β-lactam ring fused to a dihydrothiazine ring, which is essential for antibacterial activity.

Key structural features defining its fourth-generation classification include:

  • Zwitterionic properties: Facilitates rapid penetration through bacterial porin channels [1]
  • Quaternary quinolinium moiety: At the C-3 position enhances cell membrane permeability
  • Aminothiazolyl oxime side chain: At C-7 contributes to β-lactamase stability and expanded gram-negative coverage [6]
  • O-alkylated oxime group: Provides resistance to enzymatic degradation [1]

Table 1: Structural Comparison of Cephalosporin Generations | Generation | Key Structural Features | Representative Compounds | |----------------|------------------------------|-------------------------------| | First | Basic C-7 side chains | Cefazolin, Cephalexin | | Second | Extended side chains with heterocyclic elements | Cefuroxime, Cefoxitin | | Third | Aminothiazole rings, complex oximes | Ceftriaxone, Ceftazidime | | Fourth | Zwitterionic properties, quaternary ammonium groups | Cefquinome, Cefepime |

This structural configuration enables cefquinome to exhibit lower protein binding (<5%) compared to earlier generations and a volume of distribution of 0.3 L/kg in dogs, reflecting extensive tissue penetration [1] [4]. The compound appears as a solid powder in its sulfate salt form, with solubility primarily in dimethyl sulfoxide (DMSO) for research formulations [9].

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefquinome exerts bactericidal activity through precise inhibition of bacterial cell wall synthesis via a multi-step mechanism:

  • Penetration: The zwitterionic structure facilitates rapid transit through porin channels of gram-negative bacteria and across the cell membranes of gram-positive organisms [1] [4]. This efficient penetration allows therapeutic concentrations to reach target sites even in protected environments like synovial fluid and cerebrospinal fluid in pigs [4].

  • Target Binding: Once in the periplasmic space, cefquinome exhibits high affinity for penicillin-binding proteins (PBPs), particularly PBP-3 in gram-negative bacteria. The β-lactam ring structurally mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, enabling irreversible binding to the active serine site of PBPs [3] [6].

  • Enzymatic Inhibition: Binding to PBPs disrupts transpeptidation and carboxypeptidation reactions essential for peptidoglycan cross-linking. This results in the formation of structurally defective cell walls incapable of withstanding osmotic pressure [3].

  • Cell Lysis: Osmotic instability leads to cell swelling and rupture, with bacterial death occurring rapidly during the growth phase [6].

The molecular design confers exceptional stability against resistance mechanisms:

  • β-lactamase resistance: The O-methoxyimino side chain provides steric hindrance against both plasmid-mediated (TEM, SHV) and chromosomally-mediated (AmpC) β-lactamases, distinguishing it from third-generation cephalosporins [1] [4].
  • Efflux resistance: The quaternary ammonium structure minimizes recognition by bacterial efflux pumps [4].

Table 2: Spectrum of Activity Against Veterinary Pathogens | Pathogen Type | Representative Susceptible Organisms | Resistance Mechanisms Overcome | |-------------------|------------------------------------------|-------------------------------------| | Gram-positive | Staphylococcus aureus (MSS), Streptococcus agalactiae, S. dysgalactiae, S. uberis | Penicillinase production | | Gram-negative | Escherichia coli, Mannheimia haemolytica, Pasteurella multocida, Actinobacillus spp. | AmpC β-lactamases, TEM-1 | | Respiratory Pathogens | Haemophilus parasuis, Actinobacillus pleuropneumoniae | Plasmid-mediated ESBLs |

Notably, cefquinome remains ineffective against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae and methicillin-resistant Staphylococcus species due to altered PBPs [1] [4]. Its spectrum encompasses pathogens causing bovine mastitis (E. coli, Staphylococcus aureus), porcine respiratory disease (Pasteurella multocida, Haemophilus parasuis), and equine infections (Streptococcus equi) [4] [7].

Historical Development and Veterinary-Specific Approval

Cefquinome emerged from targeted antibiotic development by Hoechst AG (Germany) during the 1980s to address veterinary-specific therapeutic gaps. It was commercially launched under the trade names Cobactan® (injectable) and Cephaguard® (intramammary) following approval in Germany (1993) and the UK (1994) – marking the first fourth-generation cephalosporin authorized exclusively for veterinary medicine [1] [7]. This approval pathway reflected recognition that:

  • Livestock required antibiotics optimized for species-specific pathogens and pharmacokinetics
  • Preserving human fourth-generation cephalosporins (e.g., cefepime) was critical for medicine
  • Unique formulations were needed for veterinary administration routes

Regulatory milestones include:

  • 1994: European Commission approval for bovine respiratory disease treatment [1]
  • 1999: Expansion to swine indications in Europe [1]
  • 2005: Equine approval added in European markets [4]
  • 2007: FDA Veterinary Medical Advisory Committee rejection due to resistance concerns [8]
  • 2019: Continued evaluation by FDA with unresolved approval status in the United States [8]

The compound's veterinary-specific design is evidenced by:

  • Species-specific formulations: Including intrauterine infusions for bovine endometritis (900 mg cefquinome/25 mL) and injectable suspensions (2.5%-7.5% concentrations) adapted for various animal sizes [4] [7].
  • Residue profiling: Withdrawal period studies establishing milk clearance within 48 hours post-administration to ensure food safety compliance with the 20 μg·kg−1 maximum residue limit [7].
  • Disease-targeted indications: Focusing on economically significant conditions lacking effective therapies, particularly bovine respiratory disease ("shipping fever") and mastitis [1] [8].

Table 3: Veterinary Applications by Species | Species | Approved Indications | Key Target Pathogens | |-------------|----------------------------|---------------------------| | Cattle | Bovine respiratory disease, Coliform mastitis, E. coli septicemia, Interdigital necrobacillosis | Mannheimia haemolytica, Pasteurella multocida, Escherichia coli | | Pigs | Bacterial pneumonia, Meningitis (Streptococcus suis), Glässer's disease, Arthritis | Actinobacillus pleuropneumoniae, Haemophilus parasuis, Streptococcus suis | | Horses | Respiratory infections, Septicemia | Streptococcus equi, Klebsiella pneumoniae, Clostridium perfringens |

Controversy has accompanied cefquinome's regulatory journey, particularly regarding the FDA evaluation. In 2007, the FDA's Veterinary Medical Advisory Committee voted against approval due to concerns that agricultural use might promote resistance to fourth-generation cephalosporins critical for treating human pediatric gastrointestinal infections and meningitis [8]. Congressional representatives and medical associations emphasized the precautionary principle, with Representative Louise Slaughter (microbiologist) stating: "Given the recent outbreaks of E. coli... it is hardly the time to ignore the advice of scientists, and potentially impair our ability to treat deadly infections" [8].

Post-approval surveillance in the EU has monitored resistance patterns, with current data indicating no significant increases in resistance among zoonotic pathogens like Salmonella – though ongoing vigilance remains essential [1]. The compound exemplifies targeted veterinary pharmaceutical development where structural optimization, formulation science, and regulatory oversight converge to address species-specific therapeutic needs while managing public health implications.

Table 4: Cephalosporin Compounds Referenced | Compound Name | Generation | Human/Veterinary Use | |-------------------|----------------|---------------------------| | Cefquinome | Fourth | Veterinary | | Cefepime | Fourth | Human | | Ceftriaxone | Third | Human | | Ceftazidime | Third | Human | | Cefazolin | First | Human | | Cephalexin | First | Human/Veterinary | | Cefotaxime | Third | Human |

Properties

Product Name

Cefquinome

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C23H24N6O5S2

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33)/b27-16+/t17-,21-/m1/s1

InChI Key

YWKJNRNSJKEFMK-KJXIDEHUSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-]

Synonyms

cefquinome
Hoe 111
Hoe-111
HR 111V
HR-111V

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-]

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.